5-Chloro-3-(4-fluoro-phenylimino)-1,3-dihydro-indol-2-one
Overview
Description
5-Chloro-3-(4-fluoro-phenylimino)-1,3-dihydro-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-fluoro-phenylimino)-1,3-dihydro-indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and the use of Grignard reagents.
Introduction of Substituents: The chloro and fluoro substituents are introduced through halogenation reactions.
Formation of the Imino Group: The imino group is introduced through a condensation reaction between the indole derivative and an appropriate amine or imine precursor.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-fluoro-phenylimino)-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
The major products formed from these reactions include oxo derivatives, reduced derivatives, and substituted derivatives with various functional groups .
Scientific Research Applications
5-Chloro-3-(4-fluoro-phenylimino)-1,3-dihydro-indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-fluoro-phenylimino)-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-phenyl-1H-indole-2-carbohydrazide: Known for its antimicrobial activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Investigated for antiviral properties.
Uniqueness
5-Chloro-3-(4-fluoro-phenylimino)-1,3-dihydro-indol-2-one is unique due to its specific combination of chloro and fluoro substituents, which confer distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
5-chloro-3-(4-fluorophenyl)imino-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O/c15-8-1-6-12-11(7-8)13(14(19)18-12)17-10-4-2-9(16)3-5-10/h1-7H,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTSTCKRVMOLCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)Cl)NC2=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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